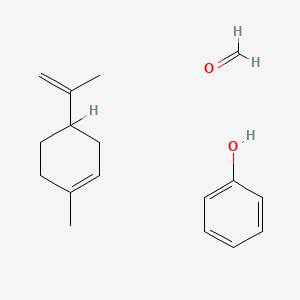![molecular formula C8H10N4 B13769848 2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 7637-33-4](/img/structure/B13769848.png)
2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach involves the reaction of 2-aminopyridines with nitriles in the presence of a catalyst like copper oxide (CuO) or zinc oxide (ZnO) .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit acetolactate synthase, an enzyme involved in the biosynthesis of branched-chain amino acids . This inhibition disrupts the metabolic processes of certain organisms, leading to their death .
Comparación Con Compuestos Similares
2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine: This compound has similar biological activities but differs in its methylation pattern.
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: This compound has a hydroxyl group at the 7-position, which affects its chemical reactivity and biological activity.
Propiedades
Número CAS |
7637-33-4 |
|---|---|
Fórmula molecular |
C8H10N4 |
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
2,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H10N4/c1-5-4-6(2)12-8(9-5)10-7(3)11-12/h4H,1-3H3 |
Clave InChI |
SVEMNCNRFMTMRW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=NC(=NN12)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoic acid, 3-[(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B13769779.png)








![6-Butyl-5,7-dihydrobenzo[d][2]benzazepine](/img/structure/B13769821.png)


![Nickelate(3-), [N,N-bis[(phosphono-kappaO)methyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (T-4)-](/img/structure/B13769853.png)
